molecular formula C22H25FN4O2 B2920061 4-(4-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941951-65-1

4-(4-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2920061
CAS No.: 941951-65-1
M. Wt: 396.466
InChI Key: ADXUIWTZQJOVOM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmacological and neurochemical research. Its molecular structure incorporates both a piperazine and an indole moiety, which are key pharmacophores found in numerous bioactive molecules . Compounds featuring a piperazine ring linked to a fluorophenyl group are frequently investigated for their potential interactions with the central nervous system (CNS) . Similarly, substituted indole structures are common in ligands targeting various neurotransmitter receptors . The specific mechanism of action, binding affinity, and functional activity of this compound are not currently characterized in the available scientific literature and require further experimental investigation. This product is intended solely for use in non-clinical, in-vitro research by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-29-15-14-27-16-20(19-4-2-3-5-21(19)27)24-22(28)26-12-10-25(11-13-26)18-8-6-17(23)7-9-18/h2-9,16H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUIWTZQJOVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives with Aromatic Substitutions

CPIPC Analogs ():
  • CPIPC-1 : 4-(5-Chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide.
  • CPIPC-2 : 4-(5-Chloropyridin-2-yl)-N-(1-methyl-1H-indazol-6-yl)piperazine-1-carboxamide.
  • Key Differences : Chloropyridinyl substituent instead of fluorophenyl; indole/indazolyl positional isomers.
  • Implications : The electron-withdrawing chlorine atom may alter receptor binding kinetics compared to fluorine. Indazole derivatives (e.g., CPIPC-2) often exhibit enhanced metabolic stability due to reduced oxidative degradation .

Quinazolinone and Pyrimidine-Based Analogs

Compound A3 ():
  • Structure : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.
  • Key Differences: Incorporates a quinazolinone ring instead of indole.
  • Implications: Quinazolinone moieties are associated with kinase inhibition (e.g., EGFR), suggesting divergent therapeutic applications compared to the indole-based target compound. Melting point (196.5–197.8°C) indicates higher crystallinity, possibly affecting solubility .
Compound C3 ():
  • Structure : 2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide.
  • Key Differences : Pyrimidine-sulfanyl-acetamide chain and trimethylphenyl group.

Indole and Thiourea Derivatives

Sertindole ():
  • Structure: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone.
  • Key Differences: Replaces piperazine-carboxamide with a piperidine-imidazolidinone system.
  • Implications : Sertindole’s clinical efficacy as an antipsychotic highlights the importance of the 4-fluorophenyl-indole motif in dopamine receptor antagonism. However, the target compound’s 2-methoxyethyl group may reduce polar surface area, enhancing oral bioavailability .
Anti-HIV Thiourea Compound ():
  • Structure : 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea.
  • Key Differences : Thiourea linker instead of carboxamide; lacks piperazine.
  • Implications : The thiourea group facilitates hydrogen bonding with HIV-1 reverse transcriptase residues (e.g., Lys101), achieving an EC50 of 5.45 µg/mL. This underscores how linker chemistry dictates target specificity .

Structural and Pharmacological Trends

Substitution Effects on Activity

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to aromatic pockets in receptors, while chlorine’s larger size may improve hydrophobic interactions but reduce metabolic stability .
  • Indole Positional Isomerism : 3-Substituted indoles (target compound) often show stronger receptor affinity than 6-substituted analogs (CPIPC-1) due to spatial alignment with binding sites .
  • Methoxyethyl Group : The 2-methoxyethyl substituent in the target compound likely improves solubility and reduces CYP-mediated metabolism compared to unsubstituted indoles .

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